Cas no 2639461-02-0 (ethyl 5H,6H,7H,8H-pyrido4,3-cpyridazine-3-carboxylate)

ethyl 5H,6H,7H,8H-pyrido4,3-cpyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2639461-02-0
- EN300-27782947
- ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate
- ethyl 5H,6H,7H,8H-pyrido4,3-cpyridazine-3-carboxylate
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- Inchi: 1S/C10H13N3O2/c1-2-15-10(14)9-5-7-6-11-4-3-8(7)12-13-9/h5,11H,2-4,6H2,1H3
- InChI Key: WXFZHBQRLQKHMB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC2=C(CCNC2)N=N1)=O
Computed Properties
- Exact Mass: 207.100776666g/mol
- Monoisotopic Mass: 207.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 64.1Ų
ethyl 5H,6H,7H,8H-pyrido4,3-cpyridazine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782947-5.0g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
Enamine | EN300-27782947-0.1g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 95.0% | 0.1g |
$904.0 | 2025-03-19 | |
Enamine | EN300-27782947-10g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 10g |
$4421.0 | 2023-09-09 | ||
Enamine | EN300-27782947-5g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 5g |
$2981.0 | 2023-09-09 | ||
Enamine | EN300-27782947-0.25g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 95.0% | 0.25g |
$946.0 | 2025-03-19 | |
Enamine | EN300-27782947-10.0g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 95.0% | 10.0g |
$4421.0 | 2025-03-19 | |
Enamine | EN300-27782947-0.5g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 95.0% | 0.5g |
$987.0 | 2025-03-19 | |
Enamine | EN300-27782947-0.05g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 95.0% | 0.05g |
$864.0 | 2025-03-19 | |
Enamine | EN300-27782947-1.0g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
Enamine | EN300-27782947-2.5g |
ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate |
2639461-02-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 |
ethyl 5H,6H,7H,8H-pyrido4,3-cpyridazine-3-carboxylate Related Literature
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Wei Yang,Kejing Wu,Yingming Zhu,Yingying Liu New J. Chem., 2021,45, 22306-22315
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Additional information on ethyl 5H,6H,7H,8H-pyrido4,3-cpyridazine-3-carboxylate
Comprehensive Overview of Ethyl 5H,6H,7H,8H-Pyrido[4,3-c]Pyridazine-3-Carboxylate (CAS No. 2639461-02-0)
The compound ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate (CAS No. 2639461-02-0) is a heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a fused pyrido[4,3-c]pyridazine core and an ethyl carboxylate functional group, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its relevance in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and neurological disorders.
In recent years, the demand for novel heterocyclic compounds like ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate has surged, driven by advancements in medicinal chemistry and preclinical development. Its structural motifs align with trends in fragment-based drug design and scaffold hopping, strategies often highlighted in AI-driven drug discovery platforms. Questions such as "What are the applications of pyridazine derivatives in drug development?" or "How to optimize heterocyclic carboxylates for bioavailability?" reflect growing interest in this niche.
The synthesis of CAS No. 2639461-02-0 typically involves multi-step reactions, including cyclization and esterification, with yields optimized through modern catalytic methods. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing its purity and stability—a topic frequently searched by synthetic chemists. Environmental and regulatory considerations also shape its use, with green chemistry principles being applied to reduce waste in its production.
Beyond pharmaceuticals, ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate is explored in material science, where its conjugated system may contribute to organic electronics. Searches for "heterocycles in OLEDs" or "small molecules for optoelectronics" underscore this crossover potential. Its thermal stability and solubility profile are key parameters investigated in such applications.
For researchers sourcing this compound, quality benchmarks like ≥98% purity (confirmed by chromatography) and proper storage conditions (e.g., inert atmosphere, low temperature) are essential. Suppliers often highlight these details to address queries like "buy pyridazine carboxylate derivatives" or "CAS 2639461-02-0 suppliers." Additionally, patent landscapes reveal its inclusion in proprietary formulations, emphasizing its commercial value.
In summary, ethyl 5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylate represents a compelling case study in the intersection of synthetic chemistry and applied science. Its adaptability to diverse research needs—from central nervous system (CNS) drug candidates to functional materials—ensures sustained relevance. As AI tools accelerate molecular screening, compounds like this will likely feature prominently in next-generation innovations.
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